N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-6-propan-2-ylpyridine-3-carboxamide
Description
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-6-propan-2-ylpyridine-3-carboxamide is a synthetic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure includes a pyridine ring, an amino acid derivative, and several functional groups that confer unique reactivity and biological activity.
Properties
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-6-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-9(2)11-7-6-10(8-17-11)14(20)18-12(13(16)19)15(3,4)5/h6-9,12H,1-5H3,(H2,16,19)(H,18,20)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICACDFKPWIQW-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)NC(C(=O)N)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC=C(C=C1)C(=O)N[C@H](C(=O)N)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Preparation of starting materials: : The synthesis starts with the preparation of the pyridine ring and the amino acid derivative.
Coupling reaction: : The amino acid derivative is then coupled with the pyridine ring through an amide bond formation.
Functional group modifications: : Further functional group modifications are performed to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthesis routes that enhance yield and reduce costs. Techniques such as flow chemistry, catalysis, and green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the pyridine ring or the amino acid moiety.
Reduction: : Reduction reactions can occur, particularly at the carbonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible at the pyridine ring or the amide bond.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: : Reagents such as halogens, alkylating agents, and acylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could result in alcohols or amines.
Scientific Research Applications
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-6-propan-2-ylpyridine-3-carboxamide has several research applications:
Medicinal Chemistry: : It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Organic Synthesis: : The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: : It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions trigger a cascade of biochemical reactions that modulate various cellular pathways. For example, it may inhibit an enzyme critical for cell division, thereby acting as an anticancer agent.
Comparison with Similar Compounds
When compared to other similar compounds, N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-6-propan-2-ylpyridine-3-carboxamide stands out due to its unique structure and reactivity. Similar compounds include:
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-6-methylpyridine-3-carboxamide: : Similar but with a methyl group instead of a propan-2-yl group.
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-propan-2-ylpyridine-3-carboxamide: : Similar but with the substituent at a different position on the pyridine ring.
These comparisons highlight the distinct properties and potential advantages of this compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
